5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide is an organic compound with the chemical formula C22H20ClNO3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is a solid substance that can be used as a reagent in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide typically involves a series of chemical reactions starting from readily available raw materials. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methyl-5-(2-phenylethoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and improved purification techniques. The reaction conditions, such as temperature, pressure, and reaction time, may also be adjusted to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: This compound has a similar structure but lacks the 2-methyl-5-(2-phenylethoxy) group.
2-Hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide: This compound is similar but does not have the chlorine atom at the 5-position.
5-Chloro-2-methoxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide: This compound has a methoxy group instead of a hydroxyl group.
Uniqueness
5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom, hydroxyl group, and phenylethoxy moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
648922-80-9 |
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Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-18(27-12-11-16-5-3-2-4-6-16)14-20(15)24-22(26)19-13-17(23)8-10-21(19)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
AMKSLFBMAYYAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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